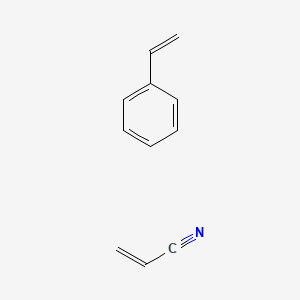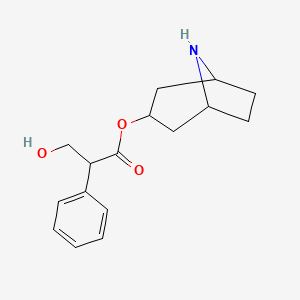![molecular formula C20H23N5O4 B1196169 2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)
2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide is a member of tetrazoles.
Scientific Research Applications
Catalytic Hydrogenation in Synthesis
One application of related acetamide compounds is in catalytic hydrogenation for the green synthesis of dyes. For example, N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, serves as an intermediate in the production of azo disperse dyes, emphasizing the role of acetamides in industrial synthesis processes (Zhang, 2008).
Metabolism of Chloroacetamide Herbicides
Another related area of research involves the metabolism of chloroacetamide herbicides. Acetochlor and similar compounds undergo complex metabolic pathways, including the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide, which illustrates the biochemical significance of acetamides in environmental and health studies (Coleman et al., 2000).
Traditional Medicine Applications
Compounds structurally similar to 2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide have been identified in traditional Chinese medicine. For instance, N-acetyldopamine derivatives from Periostracum Cicadae are used for treating throat soreness, hoarseness, and other symptoms, suggesting potential medicinal applications of similar acetamides (Yang et al., 2015).
Development of Selective Receptor Agonists
In the pharmaceutical field, acetamide derivatives have been synthesized as selective receptor agonists. For example, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been developed as potential drugs for obesity and type 2 diabetes (Maruyama et al., 2012).
properties
Product Name |
2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C20H23N5O4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[5-(3,4-diethoxyphenyl)tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O4/c1-4-28-17-10-9-14(11-18(17)29-5-2)20-22-24-25(23-20)13-19(26)21-15-7-6-8-16(12-15)27-3/h6-12H,4-5,13H2,1-3H3,(H,21,26) |
InChI Key |
QEVITPSZBNZUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)OC)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1R,2S,4AR)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl]methyl}benzene-1,4-diol](/img/structure/B1196087.png)
![(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
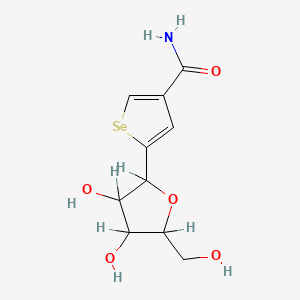
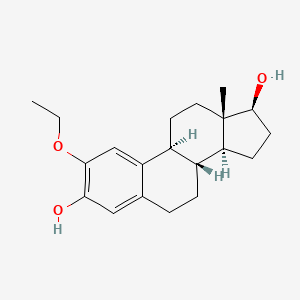
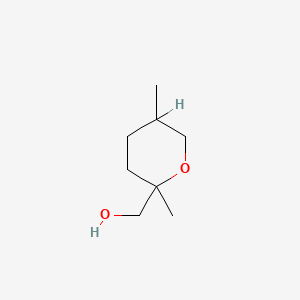
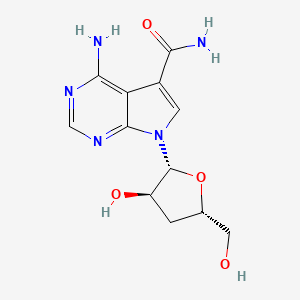
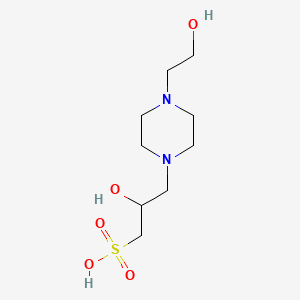
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
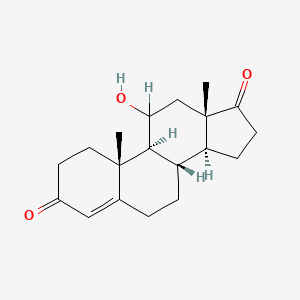

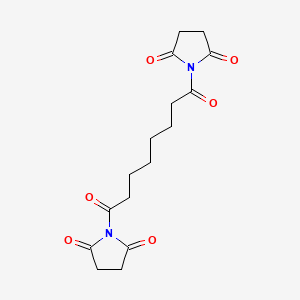
![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
